Cobalt(2+);oxido(oxo)alumane, with the chemical formula AlCoO and CAS number 1333-88-6, is a coordination complex that has garnered significant attention in both academic and industrial chemistry. This compound is characterized by its unique structure, which includes cobalt in the +2 oxidation state coordinated with oxo ligands and aluminum. It is primarily recognized for its role as a catalyst in oxidative transformation processes and is utilized in various scientific research applications due to its reactivity and stability under different conditions.
Common reagents involved in these reactions include mineral acids, which react with the compound to form various cobalt salts and oxides. The major products formed from these reactions are valuable for different applications in chemical processes.
In biological contexts, cobalt compounds, including cobalt(2+);oxido(oxo)alumane, are studied for their potential antimicrobial and anticancer properties. The oxo ligands present in the compound contribute to its biological activity by stabilizing high oxidation states of cobalt, which can interact with biological molecules. Additionally, cobalt complexes play a crucial role in oxygen evolution during photosynthesis, acting as intermediates that facilitate the conversion of water into molecular oxygen.
Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods:
These synthesis methods allow for the production of cobalt(2+);oxido(oxo)alumane with specific structural properties that enhance its catalytic activity .
Cobalt(2+);oxido(oxo)alumane has a wide range of applications:
Studies on the interactions of cobalt(2+);oxido(oxo)alumane with various ligands and biological molecules have shown that its reactivity can be influenced by environmental factors such as pH and temperature. These interactions are crucial for understanding its role as a catalyst and its potential therapeutic applications. Research continues to explore how modifications to the compound's structure can enhance its efficacy in biological systems.
Cobalt(2+);oxido(oxo)alumane shares similarities with other cobalt compounds, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cobalt(II) oxide | CoO | Simple binary oxide used in various applications |
Cobalt(II,III) oxide | Co3O4 | Mixed oxidation state; used as a pigment |
Cobalt aluminate blue spinel | CoAl2O4 | Known for vibrant blue color; used in ceramics |
The uniqueness of cobalt(2+);oxido(oxo)alumane lies in its specific coordination environment and reactivity profile, making it particularly effective as a catalyst in oxidative transformations. Its ability to form a crystalline matrix during synthesis distinguishes it from other similar compounds, enhancing its stability and catalytic performance .
The conventional synthesis of cobalt(2+);oxido(oxo)alumane has traditionally relied on solid-state reactions involving mechanical mixing of parent oxides followed by high-temperature calcination. This classical approach typically requires temperatures of 1300°C for extended periods, often accompanied by prolonged grinding processes. While this method remains relatively inexpensive, it presents several limitations including potential non-homogeneity, formation of larger and uneven grains, and poor stoichiometric control.
The combustion synthesis method has emerged as a promising alternative route for producing cobalt aluminate nanoparticles. This technique involves the dissolution of metal nitrates in a fuel solution, followed by self-ignition processes that generate the desired spinel phase. Research has demonstrated that cobalt aluminate nanoparticles can be synthesized through classic combustion method using aluminum nitrate and cobalt nitrate as precursors, with cinnamon bark extract serving as both fuel and reducing agent. The process involves dissolving metal nitrates in a 2:1 aluminum to cobalt ratio in the cinnamon aqueous extract, followed by evaporation at 80°C and subsequent furnace treatment at 1000°C for 2 hours.
Alternative synthesis approaches include sol-gel methods utilizing various precursor combinations. The sol-gel route employing ammonium hydroxide precipitation has been successfully implemented to prepare cobalt aluminate spinels from cobalt and aluminum nitrate solutions. This method involves mixing equimolar solutions of aluminum nitrate and cobalt nitrate, followed by co-precipitation with ammonium hydroxide at pH 8, aging overnight, washing, and calcination at 650°C for 3 hours.
Co-precipitation methods modified with ultrasonic treatment have also been developed for enhanced particle size control and structural uniformity. Research indicates that ultrasonic-assisted co-precipitation synthesis using different capping agents can produce cobalt aluminate nanoparticles with grain sizes ranging from 30-60 nanometers. The incorporation of capping agents such as oleic acid has been shown to cause a 50% decrease in grain size compared to synthesis without capping agents.
Hydrothermal synthesis represents a significant advancement in cobalt(2+);oxido(oxo)alumane production, enabling formation under moderate temperature conditions while maintaining excellent phase purity and crystallinity. The hydrothermal method typically operates at temperatures between 150-300°C, substantially lower than conventional solid-state synthesis routes. Studies have systematically investigated the effects of various reaction parameters including cobalt to aluminum ratio, pH, stirring time, reaction temperature, reaction time, and capping agent addition on the resulting material properties.
The hydrothermal synthesis mechanism involves two primary steps: formation of cobalt-aluminum-oxygen complexes and subsequent conversion to cobalt spinel structure. Research has demonstrated that capping agents such as cetyltrimethylammonium bromide, polyvinylpyrrolidone, triethylamine, and oleic acid significantly improve the conversion of complexes to cobalt spinel. The addition of triethylamine as a capping agent resulted in the lowest b* color value of -37.4 and highest Brunauer-Emmett-Teller surface area of 16.02 square meters per gram.
Microwave hydrothermal synthesis has been developed as an enhanced variant of traditional hydrothermal methods. This approach combines the benefits of hydrothermal conditions with microwave heating to achieve rapid and uniform heating throughout the reaction mixture. A novel microwave hydrothermal method has been reported for preparing cobalt aluminate-sepiolite nanofiber composites at optimum conditions of pH 13, 240°C, 4 hours, with a 15:1 ratio.
Solvothermal methods utilizing non-aqueous media have also been extensively investigated. The solvothermal process using different cobalt precursors including cobalt acetylacetonate, cobalt acetate, cobalt nitrate, and cobalt chloride has been studied for synthesizing cobalt on cobalt-aluminate catalysts. These methods enable the preparation of cobalt dispersed on cobalt-aluminate support in a single step, compared to conventional impregnation methods that require multiple stages.
Microwave-assisted synthesis has revolutionized the production of cobalt(2+);oxido(oxo)alumane by significantly reducing energy consumption and reaction times while maintaining product quality. The microwave combustion method involves placing precursor solutions in domestic microwave ovens operating at 2.45 gigahertz frequency and 900 watts power for approximately 15 minutes. This process results in solution boiling, dehydration, and violent decomposition with gas evolution, leading to instant formation of intense blue compounds.
Energy efficiency studies comparing different microwave applicators and generator frequencies have demonstrated significant advantages of properly designed microwave reactors for solid-state synthesis of cobalt aluminate pigments. Research indicates that microwave processing of cobalt oxide and aluminum hydroxide mixtures is more favorable at 2.45 gigahertz compared to 5.8 gigahertz frequency. The specific energy consumption can be substantially lowered compared to conventional heating techniques when using appropriately designed microwave applicators.
Microwave-assisted solid-state synthesis produces cobalt aluminate with characteristic surface areas. Studies report that microwave processing, independent of furnace type and frequency used, yields average surface areas of 1.8 square meters per gram, slightly lower than conventional muffle furnace heating which produces 3.2 square meters per gram. The crystalline structure development shows progressive formation of the spinel phase with complete disappearance of precursor phases upon achieving full pigment formation.
The microwave-assisted combustion technique has been successfully employed for green synthesis approaches. This method enables preparation of spinel cobalt aluminate nano-crystals with well-developed particle-like crystal morphology featuring nano-sized grains on surfaces. The resulting materials exhibit superparamagnetic behavior with saturation magnetization values of 23.41 electromagnetic units per gram, remanent magnetization of 63.48 electromagnetic units per gram, and coercivity of 106 oersteds.
The fabrication of cobalt(2+);oxido(oxo)alumane nanoparticles requires precise control over synthesis parameters to achieve desired particle sizes and morphologies. Non-aqueous sol-gel routes have proven particularly effective for producing ultrasmall nanoparticles with sizes between 2.5 and 6.2 nanometers. This one-pot procedure involves reactions between cobalt acetate and aluminum isopropoxide in benzyl alcohol at mild temperatures ranging from 150 to 300°C.
The particle size in non-aqueous sol-gel synthesis can be precisely controlled through temperature manipulation. Research demonstrates that synthesis at temperatures equal to or greater than 200°C achieves the characteristic blue color of cobalt aluminate pigments. The resulting nanoparticles exhibit antiferromagnetic ordering below approximately 27 Kelvin with uncompensated configurations showing typical features of strongly interacting superparamagnetic nanoparticles and spin-glass systems.
Mesoporous cobalt-aluminum oxide materials have been synthesized using evaporation-induced self-assembly processes. These materials consist of cobalt ions highly dispersed in an alumina matrix with cobalt loadings ranging from 5 to 15 weight percent. Characterization of mesoporous mixed cobalt-aluminum oxides calcined at temperatures of 673, 973, and 1073 Kelvin indicates homogeneous distribution of cobalt(2+) ions throughout the mesoporous alumina matrix.
Advanced nanoparticle fabrication techniques incorporate capping agents to control particle size and surface properties. The use of various capping agents including oleic acid, polyvinylpyrrolidone, cetyltrimethylammonium bromide, and triethylamine results in different particle morphologies and sizes. Layer-shaped particles are obtained with cetyltrimethylammonium bromide addition, while angled cubic particles are observed with triethylamine and oleic acid additions. The smallest particles, approximately 100 nanometers, are achieved through polyvinylpyrrolidone addition.
Ordered mesoporous alumina with stabilized cobalt(2+) nanoclusters has been synthesized via evaporation-induced self-assembly routes. These materials exhibit large amounts of defective pentacoordinate aluminum(3+) sites and small amounts of strong acid sites. The incorporation of cobalt(2+) clusters within the mesoporous alumina structure enhances dispersion and stability while preserving reduction characteristics even after prolonged exposure.
X-ray diffraction analysis serves as the primary technique for confirming the formation and structural characterization of cobalt(2+);oxido(oxo)alumane spinel phases. Powder X-ray diffraction patterns recorded using copper K-alpha radiation with wavelength 1.5406 angstroms reveal characteristic diffraction peaks at specific 2-theta positions. The cubic spinel structure exhibits major diffraction peaks at 2-theta values of 31.24, 36.77, 38.72, 44.79, 49.11, 55.78, 59.42, 65.37, 74.29, and 77.56 degrees, corresponding to crystal planes (220), (311), (222), (400), (331), (422), (511), (440), (620), and (533) respectively.
Crystallite size determination employs the Scherrer equation applied to the most intense X-ray diffraction peak at 2-theta equals 36.77 degrees. The Scherrer formula relates crystallite size to peak broadening according to the equation D = 0.89λ/(β cos θ), where D represents crystallite size, λ denotes X-ray wavelength, θ indicates Bragg diffraction angle, and β signifies full width at half maximum. Studies report average crystallite sizes of 14.53 nanometers for samples synthesized through microwave-assisted combustion techniques.
Williamson-Hall analysis provides additional insights into crystallite size and lattice strain effects. This method enables separation of peak broadening contributions from crystallite size and lattice strain, revealing that lattice shrinkage occurs with capping agent use during synthesis. The analysis demonstrates that capping agent type significantly affects grain size, optical absorption, and structural content of final products.
Transmission electron microscopy characterization reveals detailed morphological information about cobalt aluminate nanoparticles and their aggregation states. High-resolution transmission electron microscopy images show well-developed particle-like crystal morphology with nano-sized grains distributed across particle surfaces. Scanning transmission electron microscopy with energy dispersive X-ray spectroscopy confirms preservation of high dispersion in cobalt-aluminum oxide materials even after extended reaction exposure.
Brunauer-Emmett-Teller surface area analysis employs nitrogen physisorption at 77 Kelvin to determine specific surface areas of synthesized materials. The Brunauer-Emmett-Teller method calculates total surface area and specific surface area using equations Stotal = (vmNs)/V and SBET = Stotal/a, where vm represents monolayer volume, N denotes Avogadro number, s indicates adsorption cross section, V signifies molar volume, and a represents sample mass. Research reports Brunauer-Emmett-Teller surface areas ranging from 1.8 to 268 square meters per gram depending on synthesis method and processing conditions.
Energy dispersive X-ray spectroscopy confirms elemental composition and purity of synthesized cobalt aluminate materials. Spectra display peaks corresponding to cobalt, aluminum, and oxygen elements without additional impurity peaks, confirming sample purity. The technique enables verification of stoichiometric ratios and detection of any unwanted secondary phases that might form during synthesis processes.
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